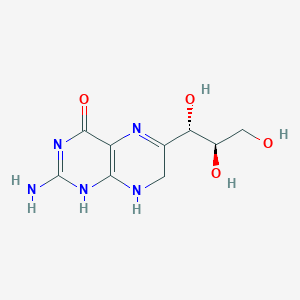

7,8-Dihydroneopterin

説明

特性

IUPAC Name |

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIFAMYNGGOTFB-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153368 | |

| Record name | 7,8-Dihydroneopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7,8-Dihydroneopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1218-98-0 | |

| Record name | 7,8-Dihydroneopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The 7,8-Dihydroneopterin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Examination of the Core Pathway, Regulatory Mechanisms, and Experimental Methodologies

The biosynthesis of 7,8-dihydroneopterin is a critical metabolic pathway that serves as the initial and rate-limiting step for the production of all unconjugated pteridines, including the essential cofactor tetrahydrobiopterin (BH4). Dysregulation of this pathway is implicated in a range of pathologies, from neurological disorders to inflammatory conditions, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic reactions, detailed experimental protocols for its study, and the complex regulatory networks that govern its activity, tailored for researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway

The conversion of Guanosine Triphosphate (GTP) to this compound is a three-step enzymatic cascade. The final product, this compound, is a key branch point, leading to the synthesis of various pteridines, most notably tetrahydrobiopterin.

The central enzymatic players in this pathway are:

-

GTP Cyclohydrolase I (GCH1): The first and rate-limiting enzyme.

-

6-Pyruvoyltetrahydropterin Synthase (PTPS): The second enzyme in the pathway.

-

Sepiapterin Reductase (SPR): The final enzyme in the de novo synthesis of dihydrobiopterin, a precursor to BH4.

The overall transformation is as follows:

Guanosine Triphosphate (GTP) → this compound Triphosphate → 6-Pyruvoyltetrahydropterin → Dihydrobiopterin → Tetrahydrobiopterin

While not directly producing this compound as a final product for release, this de novo pathway generates its triphosphate precursor. Non-specific phosphatases can then convert this compound triphosphate to this compound.

Quantitative Data: Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of the pathway's enzymes is fundamental for designing inhibitors and for modeling metabolic flux. The following tables summarize key quantitative data for the human enzymes.

Table 1: Michaelis-Menten Constants (Km) of Human Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) |

| GTP Cyclohydrolase I | GTP | 6.5[1] |

| 6-Pyruvoyltetrahydropterin Synthase | This compound triphosphate | 10[2][3] |

| Sepiapterin Reductase | Sepiapterin | 75.4 |

| Sepiapterin Reductase | NADPH | 14 |

| Sepiapterin Reductase | NADH | 110[4] |

Table 2: Catalytic Constants (kcat) of Human Biosynthetic Enzymes

| Enzyme | Substrate | kcat (min⁻¹) |

| Sepiapterin Reductase | NADPH | 0.74[4] |

| Sepiapterin Reductase | NADH | 0.2[4] |

Table 3: Inhibition Constants (Ki) for Pathway Enzyme Inhibitors

| Enzyme | Inhibitor | Ki (µM) | Inhibition Type |

| GTP Cyclohydrolase I | 7,8-Dihydro-D-neopterin | 12.7[5] | Noncompetitive |

| GTP Cyclohydrolase I | 7,8-Dihydro-L-biopterin | 14.4[5] | Noncompetitive |

| GTP Cyclohydrolase I | (6R)-5,6,7,8-Tetrahydro-L-biopterin | 15.7[5] | Noncompetitive |

| Sepiapterin Reductase | N-Acetylserotonin | 0.12 | Competitive |

| Sepiapterin Reductase | N-Acetyldopamine | 0.4 | Competitive |

| Sepiapterin Reductase | N-Acetyl-m-tyramine | 0.13 | Competitive |

| Sepiapterin Reductase | N-Chloroacetyldopamine | 0.014 | Competitive |

| Sepiapterin Reductase | N-Chloroacetylserotonin | 0.006 | Competitive |

| Sepiapterin Reductase | N-Methoxyacetylserotonin | 0.008 | Competitive |

| Sepiapterin Reductase | Indomethacin | 2.7 | Competitive |

| Sepiapterin Reductase | Dicoumarol | - (IC50 = 0.2 µM) | Noncompetitive |

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at multiple levels, ensuring that the production of pteridines is matched to cellular demand.

Transcriptional Regulation of GTP Cyclohydrolase I

The expression of the rate-limiting enzyme, GCH1, is a major control point. Pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) , are potent inducers of GCH1 expression. This upregulation is mediated by complex signaling cascades that converge on the GCH1 promoter.

Key transcription factors that bind to the GCH1 promoter and modulate its activity include:

-

NF-κB: Activated by pro-inflammatory stimuli like LPS and TNF-α.[6]

-

STAT1 and STAT3: Key components of the JAK-STAT pathway activated by IFN-γ.[7]

-

CREB (cAMP response element-binding protein): Activated by signaling pathways that increase intracellular cAMP levels.[8]

-

ATF2 (Activating Transcription Factor 2) and c-Jun: Targets of stress-activated protein kinase pathways.

Allosteric Regulation of GTP Cyclohydrolase I

GCH1 activity is also subject to rapid allosteric regulation through its interaction with the GTP Cyclohydrolase I Feedback Regulatory Protein (GFRP) .[9][10][11] This interaction is modulated by the intracellular concentrations of tetrahydrobiopterin (BH4) and L-phenylalanine .

-

Feedback Inhibition by BH4: High levels of BH4, the end-product of the pathway, promote the binding of GFRP to GCH1, leading to the formation of an inhibited complex and a decrease in GCH1 activity.[9][10][11]

-

Feed-forward Activation by Phenylalanine: Elevated levels of L-phenylalanine, an amino acid whose metabolism requires BH4, also induce the formation of a GCH1-GFRP complex. However, this complex is in an activated state, leading to increased GCH1 activity to meet the demand for BH4.[9][10][11]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for studying the this compound biosynthesis pathway.

Enzyme Activity Assays

GTP Cyclohydrolase I Activity Assay

This assay measures the formation of dihydroneopterin triphosphate from GTP, which is subsequently oxidized to the fluorescent neopterin triphosphate and dephosphorylated for quantification.[1][12]

-

Reaction Mixture: Prepare a reaction buffer containing 0.1 M Tris-HCl (pH 7.8), 2.5 mM EDTA, and 0.3 M KCl.

-

Enzyme Reaction: Incubate the enzyme source (cell lysate or purified protein) with 1 mM GTP in the reaction buffer at 37°C for 60-90 minutes in the dark.

-

Oxidation: Stop the reaction and oxidize the dihydroneopterin triphosphate product by adding an acidic iodine solution (e.g., 1% I₂ and 2% KI in 1 N HCl). Incubate at room temperature for 60 minutes in the dark.

-

Reduction of Excess Iodine: Add ascorbic acid to reduce excess iodine.

-

Dephosphorylation: Adjust the pH to alkaline (pH 8-10) and add alkaline phosphatase to dephosphorylate neopterin triphosphate to neopterin. Incubate at 37°C for 30 minutes.

-

Quantification: Analyze the neopterin formed by reverse-phase HPLC with fluorescence detection (excitation ~353 nm, emission ~438 nm).

6-Pyruvoyltetrahydropterin Synthase Activity Assay

This assay typically involves a coupled reaction where the product, 6-pyruvoyltetrahydropterin, is converted to tetrahydrobiopterin, which is then oxidized to the fluorescent biopterin.[13]

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, NADPH, and purified sepiapterin reductase.

-

Enzyme Reaction: Add the enzyme source (e.g., erythrocyte lysate) and the substrate, this compound triphosphate. Incubate at 37°C.

-

Oxidation: Stop the reaction and oxidize the tetrahydrobiopterin product to biopterin using an acidic iodine solution.

-

Quantification: Analyze the biopterin formed by reverse-phase HPLC with fluorescence detection (excitation ~350 nm, emission ~450 nm).

Sepiapterin Reductase Activity Assay

The activity of sepiapterin reductase can be measured spectrophotometrically by monitoring the decrease in absorbance of NADPH or sepiapterin.[4][14]

-

Method 1: Monitoring NADPH Oxidation

-

Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 6.4).

-

Assay: In a cuvette, combine the reaction buffer, 100 µM NADPH, the enzyme source, and initiate the reaction by adding 50 µM sepiapterin.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm.

-

-

Method 2: Monitoring Sepiapterin Reduction

HPLC Analysis of Pteridines

High-performance liquid chromatography is the gold standard for the separation and quantification of pteridines in biological samples.[15] Due to the instability of reduced pterins, samples are often subjected to an oxidation step prior to analysis to convert all pterins to their stable, fluorescent forms.

General Protocol for Total Neopterin and Biopterin in Urine: [15]

-

Sample Preparation: Centrifuge the urine sample to remove particulate matter.

-

Oxidation: To 1 mL of the supernatant, add approximately 5 mg of manganese dioxide (MnO₂). Vortex vigorously for 30 seconds.

-

Pellet Oxidant: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the MnO₂.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A common mobile phase is a phosphate or citrate buffer with a small percentage of organic modifier like methanol.

-

Detection: Fluorescence detector set to appropriate excitation and emission wavelengths for neopterin and biopterin (e.g., Ex: 353 nm, Em: 438 nm for neopterin; Ex: 350 nm, Em: 450 nm for biopterin).

-

Quantification: Compare peak areas to those of known standards.

-

Recombinant Protein Expression and Purification

The production of pure, active enzymes is essential for detailed biochemical and structural studies. The following provides a general workflow for the expression and purification of His-tagged recombinant enzymes in E. coli.

Expression and Purification of Recombinant Sepiapterin Reductase: [4]

-

Cloning: Clone the human SPR cDNA into a bacterial expression vector containing an N-terminal polyhistidine (His) tag (e.g., pET vector).

-

Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: Grow the bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a detergent and protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Wash the column extensively to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged SPR using a buffer containing a high concentration of imidazole.

-

Further Purification (Optional): If necessary, further purify the protein using ion-exchange or size-exclusion chromatography.

-

Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.

A similar strategy can be employed for the expression and purification of GTP Cyclohydrolase I and 6-Pyruvoyltetrahydropterin Synthase.

Conclusion

The this compound biosynthesis pathway is a fundamental metabolic route with significant implications for human health and disease. Its intricate regulation at both the transcriptional and allosteric levels presents multiple opportunities for therapeutic intervention. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this pathway, characterize novel inhibitors, and ultimately advance our understanding of its role in various pathological conditions. A thorough grasp of the core biochemistry, regulatory networks, and analytical methodologies is paramount for the successful development of targeted therapies aimed at modulating pteridine metabolism.

References

- 1. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of 6-pyruvoyl tetrahydropterin synthase from human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of tetrahydrobiopterin. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional regulation of the GTP cyclohydrolase I gene via the NF-B pathway by bacterial and viral immune stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GCH1 GTP cyclohydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. The neurobiology of tetrahydrobiopterin biosynthesis: a model for regulation of GTP cyclohydrolase I gene transcription within nigrostriatal dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A hybrid approach reveals the allosteric regulation of GTP cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biophysical and structural investigation of the regulation of human GTP cyclohydrolase I by its regulatory protein GFRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of tetrahydrobiopterin: a sensitive assay of 6-pyruvoyltetrahydropterin synthase using [2'-3H]dihydroneopterin 3'-triphosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

7,8-Dihydroneopterin: A Key Modulator of Cellular Redox Homeostasis and Apoptotic Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydroneopterin (7,8-DHNP) is a pteridine derivative synthesized by macrophages and monocytes upon stimulation with interferon-gamma (IFN-γ). Initially recognized as a precursor to neopterin, a clinical marker of cellular immune activation, 7,8-DHNP has emerged as a critical biomolecule with multifaceted roles in cellular processes. This technical guide provides a comprehensive overview of the core functions of 7,8-DHNP, with a particular focus on its potent antioxidant properties and its paradoxical role in inducing apoptosis. We delve into the underlying signaling pathways, present quantitative data on its biological activities, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in immunology, neurobiology, and drug development seeking to understand and harness the therapeutic potential of this intriguing molecule.

Introduction

Pteridines are a class of heterocyclic compounds that play crucial roles as cofactors in numerous enzymatic reactions. Within this class, this compound has garnered significant attention for its dynamic and context-dependent functions within the cellular milieu. Produced predominantly by activated macrophages, its presence is a hallmark of a Th1-type immune response. While its oxidized form, neopterin, serves as a stable clinical marker of immune system activation, 7,8-DHNP itself is a highly reactive molecule with a dual personality: a potent protector against oxidative stress and a promoter of programmed cell death. Understanding this duality is key to elucidating its physiological and pathological significance.

Biosynthesis of this compound

The synthesis of 7,8-DHNP is initiated by the pro-inflammatory cytokine IFN-γ, which upregulates the enzyme GTP cyclohydrolase I (GTPCH-I) in monocytes and macrophages. GTPCH-I catalyzes the conversion of guanosine triphosphate (GTP) to this compound triphosphate. This intermediate is then dephosphorylated by phosphatases to yield 7,8-DHNP.

Caption: Biosynthesis pathway of this compound.

The Antioxidant Function of this compound

One of the most well-characterized functions of 7,8-DHNP is its potent antioxidant activity. It acts as a powerful scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Radical Scavenging Activity

7,8-DHNP is a highly effective scavenger of various free radicals, including superoxide (O₂⁻) and peroxyl radicals (ROO•). This activity is crucial in inflammatory environments where ROS production is significantly elevated.

Table 1: Radical Scavenging Activity of this compound

| Radical Species | Rate Constant (M⁻¹s⁻¹) | ESR Signal Reduction | Reference |

| Superoxide (O₂⁻) | 10³ | 30-90% | [1] |

| Peroxyl Radicals (ROO•) | 10⁷ | 30-90% | [1] |

Protection against Lipid Peroxidation

A critical consequence of oxidative stress is the peroxidation of lipids, which can lead to cell membrane damage and the formation of reactive aldehydes. 7,8-DHNP has been shown to effectively inhibit the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. It achieves this by acting as a chain-breaking antioxidant, scavenging lipid peroxyl radicals[2]. Interestingly, its effect is dependent on the oxidative state of LDL, acting as an antioxidant for native LDL but potentially becoming pro-oxidative for already oxidized LDL[3].

Table 2: Protective Effect of this compound on LDL Oxidation

| Experimental System | Parameter Measured | Effect of 7,8-DHNP | Reference |

| Cu²⁺-mediated LDL oxidation | Lag time of oxidation | Dose-dependent increase | [2] |

| AAPH-mediated LDL oxidation | Lag time of oxidation | Dose-dependent increase | [2] |

| THP-1 cell-mediated LDL oxidation | Electrophoretic mobility, α-tocopherol loss, lipid oxidation | Inhibition at low micromolar concentrations | [4] |

The Pro-Apoptotic Function of this compound

Paradoxically, at higher concentrations, 7,8-DHNP can induce apoptosis in various cell types, including neurons, glial cells, and T-lymphocytes. This pro-apoptotic activity appears to be mediated through the generation of ROS and the activation of specific signaling cascades.

Induction of Apoptosis in Neuronal and Glial Cells

In the central nervous system, elevated levels of 7,8-DHNP, potentially from infiltrating macrophages during neuroinflammation, can contribute to neurodegeneration by inducing apoptosis in astrocytes and neurons[5]. This effect is likely mediated by the enhancement of inducible nitric oxide synthase (iNOS) expression[5].

Table 3: Pro-Apoptotic Effects of this compound on Astrocytes

| Cell Line | Concentration (mM) | Incubation Time | Effect on Cell Growth | Reference |

| U373MG (Astrocytes) | 0.1 | 5 days | No significant alteration | [6] |

| U373MG (Astrocytes) | 0.5 | 5 days | Significant inhibition | [6] |

| U373MG (Astrocytes) | 1 - 5 | 5 days | Complete abrogation | [6] |

| U373MG (Astrocytes) | 2.5 - 5 | 2 days | Significantly lower cell number | [6] |

Modulation of Apoptotic Signaling Pathways

The pro-apoptotic effects of 7,8-DHNP involve the modulation of key signaling molecules. In Jurkat T-lymphocytes, 7,8-DHNP-induced apoptosis is mediated through a Bcl-2-sensitive pathway[7]. Furthermore, it can enhance TNF-α-induced apoptosis, a process that is accompanied by an increased production of reactive oxygen intermediates[8]. At high concentrations, 7,8-DHNP can lead to the formation of hydroxyl radicals via the generation of superoxide anions, contributing to its pro-apoptotic effects[9].

Caption: Pro-apoptotic signaling pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of 7,8-DHNP.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of 7,8-DHNP in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol. Prepare similar dilutions of ascorbic acid as a positive control.

-

Assay: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.

LDL Oxidation Assay

This protocol describes a method to assess the ability of 7,8-DHNP to inhibit copper-mediated LDL oxidation by monitoring the formation of conjugated dienes.

Materials:

-

Human LDL

-

Phosphate-buffered saline (PBS), pH 7.4

-

CuSO₄ solution (final concentration 5 µM)

-

This compound

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

LDL Preparation: Dialyze human LDL against PBS at 4°C to remove EDTA. Adjust the final protein concentration to 0.1 mg/mL with PBS.

-

Assay Setup: a. In a quartz cuvette, mix 1 mL of the LDL solution with the desired concentration of 7,8-DHNP. b. Place the cuvette in the spectrophotometer and allow it to equilibrate to 37°C.

-

Initiation of Oxidation: Add CuSO₄ to a final concentration of 5 µM to initiate the oxidation reaction.

-

Monitoring: Monitor the increase in absorbance at 234 nm (indicative of conjugated diene formation) every 5 minutes for 4-6 hours.

-

Data Analysis: The lag phase is determined as the time intercept of the tangent to the slope of the propagation phase. An increase in the lag phase in the presence of 7,8-DHNP indicates its antioxidant activity.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cells of interest (e.g., Jurkat T-cells)

-

This compound

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of 7,8-DHNP for the desired time period. Include an untreated control.

-

Cell Harvesting: a. For suspension cells, collect the cells by centrifugation. b. For adherent cells, gently detach the cells using trypsin-EDTA, and then collect by centrifugation.

-

Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for iNOS Expression

This protocol is used to determine the effect of 7,8-DHNP on the protein expression of inducible nitric oxide synthase (iNOS).

Materials:

-

Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in the presence or absence of different concentrations of 7,8-DHNP for 24 hours.

-

Protein Extraction: a. Wash the cells with cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: a. Wash the membrane again and add the chemiluminescent substrate. b. Visualize the protein bands using an imaging system. Densitometry can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a pleiotropic molecule with significant implications for cellular health and disease. Its potent antioxidant capabilities position it as a key defender against oxidative stress, particularly in the inflammatory microenvironment. Conversely, its ability to induce apoptosis, especially at higher concentrations, suggests a role in the regulation of immune responses and potentially in the clearance of damaged or infected cells. This dual functionality underscores the complexity of its biological role and highlights its potential as a therapeutic target. For drug development professionals, modulating the synthesis or activity of 7,8-DHNP could offer novel strategies for treating a range of conditions, from cardiovascular diseases to neurodegenerative disorders. Further research into the precise molecular mechanisms governing its context-dependent functions will be crucial for translating our understanding of this fascinating molecule into clinical applications.

References

- 1. Spin trapping study of antioxidant properties of neopterin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7,8 Dihydroneopterin inhibits low density lipoprotein oxidation in vitro. Evidence that this macrophage secreted pteridine is an anti-oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of LDL oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of THP-1 cell-mediated low-density lipoprotein oxidation by the macrophage-synthesised pterin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammation marker this compound induces apoptosis of neurons and glial cells: a potential contribution to neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound induces apoptosis of Jurkat T-lymphocytes via a Bcl-2-sensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of neopterin and this compound on tumor necrosis factor-alpha induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by this compound: involvement of radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,8-Dihydroneopterin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dihydroneopterin is a pteridine compound that serves as a crucial intermediate in various biological pathways, most notably in the biosynthesis of folate and tetrahydrobiopterin.[1][2][3] As a product of monocyte and macrophage activation, its levels can be indicative of cellular immune responses.[4] This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound, tailored for a technical audience.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative basis for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C9H13N5O4 | [5] |

| Molecular Weight | 255.23 g/mol | [5] |

| CAS Number | 1218-98-0 | [5] |

| Appearance | Solid | [5] |

| Melting Point | >167°C (decomposes) | [5] |

| Solubility | Soluble in DMSO. Slightly soluble in aqueous acid. | [6] |

| UV Absorption Maxima (λmax) | 217, 235, 275, 346 nm | [5] |

| pKa (strongest acidic) | 9.37 | [3] |

Chemical Structure

The systematic IUPAC name for this compound is 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one.[5] Its structure is characterized by a dihydropterin core with a trihydroxypropyl side chain attached at the 6-position.

Stereochemistry: The side chain of this compound possesses two chiral centers, leading to four possible stereoisomers. The naturally occurring and biologically active form is the D-erythro isomer, which has the (1'S, 2'R) configuration.[5]

Tautomerism: Pteridine derivatives, including this compound, can exist in different tautomeric forms due to proton migration, primarily exhibiting keto-enol and amine-imine tautomerism. The equilibrium between these forms can be influenced by the solvent environment.[7] Computational studies on similar systems suggest that the keto-amine form is generally the most stable in both gas and solution phases.[8]

Biological Roles and Signaling Pathways

This compound and its phosphorylated derivatives are central to several metabolic and signaling pathways.

Folate Biosynthesis

In many microorganisms and plants, this compound is a key intermediate in the de novo synthesis of folate.[9][10] The pathway begins with guanosine triphosphate (GTP) and proceeds through this compound triphosphate.[11][12]

Tetrahydrobiopterin (BH4) Biosynthesis

In higher organisms, this compound triphosphate is a precursor to tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[13][14]

Modulation of Nitric Oxide Synthase (NOS) Activity

This compound has been reported to induce apoptosis in astrocytes and neurons by enhancing the expression of inducible nitric oxide synthase (iNOS).[6] This suggests a role for this compound in neuroinflammatory processes. The production of nitric oxide (NO) by NOS is a critical signaling event in various physiological and pathological conditions.[15][16][17]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducible research.

Synthesis and Purification

The chemical synthesis of this compound-3'-triphosphate has been described, involving the formylation of D-neopterin-3'-monophosphate, followed by activation and phosphorylation. The 7,8-dihydro form is then obtained by chemical or catalytic reduction.[18] For this compound itself, it is often obtained commercially or prepared by the reduction of neopterin. Purification is typically achieved by high-performance liquid chromatography (HPLC), and its dissociation from plasma components is necessary for accurate analysis.[19][20]

DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of a compound.[21] this compound's ability to scavenge free radicals can be quantified using this method.

Methodology:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared (e.g., 0.1 mM).[22]

-

Reaction Mixture: A solution of this compound at various concentrations is mixed with the DPPH solution.[22]

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[22]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[21][23]

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to a control (DPPH solution without the antioxidant).[22]

LDL Oxidation Assay

This assay evaluates the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL), a key event in atherosclerosis.[24][25]

Methodology:

-

LDL Isolation: LDL is isolated from plasma, typically by ultracentrifugation or selective precipitation.[26]

-

Oxidation Induction: LDL oxidation is initiated by adding a pro-oxidant, commonly copper ions (Cu²⁺).[27][28]

-

Incubation with this compound: The LDL and pro-oxidant are incubated with and without this compound at various concentrations.[27]

-

Monitoring Oxidation: The extent of LDL oxidation is monitored over time by measuring:

Conclusion

This compound is a molecule of significant interest due to its central role in essential biosynthetic pathways and its immunomodulatory and antioxidant properties. A thorough understanding of its chemical structure and properties is fundamental for researchers in biochemistry, drug development, and clinical diagnostics. The provided data and protocols offer a solid foundation for further investigation into the multifaceted roles of this important pteridine.

References

- 1. Crystal structure of this compound triphosphate epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ECMDB: this compound (ECMDB02275) (M2MDB000454) [ecmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002275) [hmdb.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. Folate Biosynthesis in Higher Plants. cDNA Cloning, Heterologous Expression, and Characterization of Dihydroneopterin Aldolases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PathBank [pathbank.org]

- 12. researchgate.net [researchgate.net]

- 13. portlandpress.com [portlandpress.com]

- 14. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitric oxide synthases: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitric oxide signalling and neuronal nitric oxide... | F1000Research [f1000research.com]

- 18. Synthesis of enzymatically active D-7,8-dihydroneopterin-3'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dissociation of neopterin and this compound from plasma components before HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. researchgate.net [researchgate.net]

- 25. Neopterin and this compound interfere with low density lipoprotein oxidation mediated by peroxynitrite and/or copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modulation of LDL oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of 7,8-Dihydroneopterin in Folate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 7,8-dihydroneopterin as a key intermediate in the de novo folate biosynthesis pathway. Folate cofactors are essential for one-carbon transfer reactions vital for the synthesis of nucleotides and amino acids. As this pathway is present in microorganisms but absent in mammals, its enzymes are prime targets for the development of novel antimicrobial agents. This document provides a comprehensive overview of the enzymatic reactions involving this compound, detailed experimental protocols for studying this pathway, and quantitative data to support further research and drug development efforts.

The Pterin Branch of Folate Biosynthesis: The Journey to this compound and Beyond

The biosynthesis of the pterin moiety of folate begins with guanosine triphosphate (GTP). The initial and rate-limiting step is catalyzed by GTP cyclohydrolase I (GTPCH-I) , which converts GTP into this compound triphosphate[1][2]. This complex reaction involves the hydrolytic cleavage of the imidazole ring of GTP and subsequent rearrangement and ring closure to form the pteridine ring structure[1].

The triphosphate group of this compound triphosphate is then removed, a process that can involve one or two enzymatic steps, to yield this compound. While the exact mechanism can vary between organisms, a pyrophosphatase is responsible for the initial cleavage of pyrophosphate[3][4].

This compound stands at a crucial junction in the pathway. It is the substrate for dihydroneopterin aldolase (DHNA) , encoded by the folB gene[4]. This enzyme catalyzes a retro-aldol cleavage of the three-carbon side chain of this compound to produce 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde[5]. This reaction is a key step in the formation of the pterin core of folate.

Interestingly, dihydroneopterin aldolase from many organisms, including E. coli, also exhibits epimerase activity, converting this compound to its epimer, 7,8-dihydromonapterin[3][4].

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters for GTP cyclohydrolase I and dihydroneopterin aldolase from various organisms. This data is essential for comparative analysis and for the design of enzyme inhibitors.

Table 1: Kinetic Parameters of GTP Cyclohydrolase I

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | GTP | 100 - 110 | 0.2 - 0.32 | [6] |

Table 2: Kinetic Parameters of Dihydroneopterin Aldolase (DHNA)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | This compound | - | - | [7] |

| Staphylococcus aureus | This compound | - | - | [7] |

| Mycobacterium tuberculosis | This compound | 1.42 ± 0.13 | 0.011 ± 0.0003 | [8] |

Table 3: Dissociation Constants (Kd) for Ligand Binding to Dihydroneopterin Aldolase (DHNA)

| Organism | Ligand | Kd (µM) | Reference |

| Escherichia coli | Neopterin | - | [3] |

| Escherichia coli | Monapterin | - | [3] |

| Escherichia coli | 6-Hydroxypterin | - | [3] |

| Staphylococcus aureus | Neopterin | >3000 (for E74A mutant) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound and the associated enzymes in folate biosynthesis.

GTP Cyclohydrolase I Activity Assay

This protocol is adapted from a method that measures the formation of dihydroneopterin triphosphate, which is then oxidized to the fluorescent neopterin for quantification[9][10].

Materials:

-

Enzyme preparation (purified or cell lysate)

-

GTP solution (500 µM)

-

Assay buffer: 100 mM Tris-HCl, pH 7.8

-

Acidic iodine solution: 1% I2 and 2% KI in 1 N HCl

-

Ascorbic acid solution (2%)

-

Alkaline phosphatase

-

96-well microplate

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 445 nm)

Procedure:

-

Set up the reaction mixture in a microplate well containing the enzyme sample, 500 µM GTP, and assay buffer to a final volume of 100 µl.

-

Incubate the reaction at 37°C for 60 minutes in the dark.

-

Terminate the reaction by adding 100 µl of acidic iodine solution. This step also oxidizes the dihydroneopterin triphosphate to neopterin triphosphate.

-

Incubate for 30 minutes at room temperature in the dark.

-

Add 50 µl of 2% ascorbic acid to reduce excess iodine.

-

Neutralize the reaction with NaOH.

-

Add alkaline phosphatase to dephosphorylate the neopterin triphosphate to neopterin.

-

Incubate for 30 minutes at 37°C.

-

Measure the fluorescence of neopterin using a microplate reader.

-

A standard curve of neopterin should be generated to quantify the amount of product formed.

Dihydroneopterin Aldolase (DHNA) Steady-State Kinetic Assay

This protocol describes a steady-state kinetic assay for DHNA by monitoring the formation of the product, 6-hydroxymethyl-7,8-dihydropterin, via HPLC[3][11].

Materials:

-

Purified DHNA enzyme

-

This compound (substrate) solution of varying concentrations

-

Reaction buffer: 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3

-

Quenching solution: 1 N HCl

-

Oxidizing solution: 1% I2 (w/v) and 2% KI (w/v) in 1 N HCl

-

Reducing solution: 2% ascorbic acid (w/v)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Prepare reaction mixtures containing the reaction buffer and varying concentrations of this compound.

-

Initiate the reactions by adding a known concentration of the DHNA enzyme.

-

Incubate the reactions at a constant temperature (e.g., 25°C or 37°C) for a specific time, ensuring the reaction is in the linear range.

-

Quench the reactions by adding 1 N HCl.

-

To analyze the product, oxidize the pterin compounds by adding the oxidizing solution and incubating for 5 minutes at room temperature.

-

Reduce the excess iodine by adding the reducing solution.

-

Centrifuge the samples to pellet any precipitate.

-

Inject the supernatant onto the HPLC system.

-

Separate the pterin compounds using an appropriate gradient of a mobile phase (e.g., a gradient of methanol in a buffered aqueous solution).

-

Quantify the product, 6-hydroxymethyl-7,8-dihydropterin, by comparing its peak area to a standard curve.

-

Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Site-Directed Mutagenesis of Dihydroneopterin Aldolase

This protocol outlines the general steps for performing site-directed mutagenesis to investigate the function of specific amino acid residues in the active site of DHNA[3].

Materials:

-

Plasmid DNA containing the folB gene encoding DHNA

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Design and synthesize forward and reverse primers containing the desired mutation in the folB gene.

-

Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.

-

Digest the PCR product with DpnI to specifically degrade the methylated parental template DNA, leaving the newly synthesized, mutated plasmid.

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Select for transformed cells (e.g., using antibiotic resistance).

-

Isolate plasmid DNA from individual colonies and sequence the folB gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Express and purify the mutant DHNA protein for functional characterization.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow.

Caption: The pterin branch of the folate biosynthesis pathway.

Caption: General experimental workflow for determining enzyme kinetics.

Regulation of the Pathway

The initial steps of the pterin branch of folate biosynthesis are subject to regulation to ensure appropriate levels of folate cofactors.

-

GTP Cyclohydrolase I (GCH1): In many organisms, GCH1 is the rate-limiting enzyme and is subject to feedback inhibition. In mammals, this regulation is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP), which, in the presence of the end-product tetrahydrobiopterin, inhibits GCH1 activity[4]. In bacteria, a similar complex regulatory protein has not been observed, suggesting different regulatory mechanisms may be at play[10]. Transcriptional regulation of the GCH1 gene by immune stimulants has also been reported, linking folate biosynthesis to the immune response[12][13].

-

Dihydroneopterin Aldolase (DHNA): While less is known about the direct regulation of DHNA, product inhibition can be a factor in controlling the flux through the pathway. The accumulation of 6-hydroxymethyl-7,8-dihydropterin can potentially inhibit the forward reaction.

Conclusion and Future Directions

This compound is a central metabolite in the de novo biosynthesis of folates. The enzymes responsible for its synthesis and conversion, GTP cyclohydrolase I and dihydroneopterin aldolase, represent validated and promising targets for the development of novel antimicrobial drugs. A thorough understanding of their structure, function, and regulation is paramount for the rational design of potent and specific inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this critical metabolic pathway and contribute to the development of next-generation therapeutics. Future research should focus on elucidating the regulatory mechanisms of this pathway in a wider range of pathogenic microorganisms and on the discovery of novel inhibitors with improved pharmacological properties.

References

- 1. Zinc plays a key role in human and bacterial GTP cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemlab.umb.edu [biochemlab.umb.edu]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Transcriptional regulation of the GTP cyclohydrolase I gene via the NF-B pathway by bacterial and viral immune stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

7,8-Dihydroneopterin: A Precursor to Neopterin and a Key Intermediate in Cellular Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neopterin is a well-established biomarker of cellular immune activation, with its concentration in biological fluids directly reflecting the extent of interferon-gamma (IFN-γ) mediated immune responses. The immediate precursor to neopterin, 7,8-dihydroneopterin, is emerging as a critical molecule in its own right, possessing potent antioxidant properties. This technical guide provides a comprehensive overview of the biosynthesis of neopterin from its precursor, this compound. It details the enzymatic and non-enzymatic steps involved, the key enzyme GTP cyclohydrolase I, and the signaling pathways that regulate this process. Furthermore, this guide presents detailed experimental protocols for the quantification of both this compound and neopterin, alongside quantitative data on their concentrations in physiological and pathological states.

Introduction

Pteridines are a class of heterocyclic compounds that play crucial roles in various biological processes. Among them, neopterin has garnered significant attention as a sensitive indicator of the activation of the cellular immune system.[1] Synthesized primarily by human macrophages and monocytes upon stimulation with IFN-γ, neopterin levels serve as a valuable diagnostic and prognostic marker in a range of diseases, including infections, autoimmune disorders, and certain malignancies.[2] The biosynthesis of neopterin is a multi-step process that begins with guanosine triphosphate (GTP) and proceeds through the key intermediate, this compound.[3] This guide focuses on the critical conversion of this compound to neopterin, providing a detailed exploration of the underlying biochemistry, analytical methodologies, and biological significance.

The Biosynthetic Pathway: From GTP to Neopterin

The formation of neopterin is initiated by the pro-inflammatory cytokine IFN-γ, which triggers the upregulation of the enzyme GTP cyclohydrolase I (GCH1) in human monocytes and macrophages.[1][4] GCH1 catalyzes the conversion of GTP to this compound triphosphate.[5][6] This intermediate is then dephosphorylated by non-specific phosphatases to yield this compound.[3][7]

In human macrophages, the subsequent enzyme in the tetrahydrobiopterin synthesis pathway, 6-pyruvoyltetrahydropterin synthase, has relatively low activity.[3][8] This enzymatic bottleneck leads to an accumulation of this compound.[8] The final step in neopterin formation is the non-enzymatic oxidation of this compound.[3][9] This oxidation is driven by reactive oxygen species (ROS), highlighting the close relationship between immune activation, oxidative stress, and neopterin production.[9][10]

Signaling Pathway for GTP Cyclohydrolase I Upregulation

The induction of GCH1 by IFN-γ is a critical regulatory point in neopterin biosynthesis. The signaling cascade is initiated by the binding of IFN-γ to its receptor, which activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[11] This leads to the phosphorylation and dimerization of STAT1, which then translocates to the nucleus and binds to specific DNA sequences in the promoter region of the GCH1 gene, thereby inducing its transcription.[12][13]

Biosynthetic Pathway of Neopterin

The following diagram illustrates the key steps in the conversion of GTP to neopterin, highlighting the role of this compound as the central intermediate.

Quantitative Data

The concentrations of this compound and neopterin in biological fluids are indicative of the level of cellular immune activation and oxidative stress. The following tables summarize typical concentrations in healthy individuals and in patients with certain pathological conditions.

Table 1: Plasma Concentrations of Neopterin and this compound

| Analyte | Healthy Adults | Severe Malaria Patients (Survivors) | Severe Malaria Patients (Fatalities) |

| Neopterin | < 10 nmol/L | Median: 37.67 ng/mL | Median: 65.83 ng/mL |

| This compound | < 50 nmol/L | - | - |

| Reference | [3] | [14] | [14] |

Note: Conversion factor for neopterin: 1 ng/mL ≈ 3.95 nmol/L. Data for severe malaria is presented as reported in the source.

Experimental Protocols

Accurate quantification of this compound and neopterin is crucial for their use as biomarkers. High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard method.

Sample Preparation

Given the light sensitivity and potential for oxidation of this compound, samples must be protected from light and processed promptly.[7]

-

Collection: Collect blood in EDTA-containing tubes.

-

Centrifugation: Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

-

Protein Precipitation:

-

Method A (Acetonitrile): To 100 µL of plasma, add 100 µL of ice-cold acetonitrile. Vortex and incubate on ice for 15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is used for analysis.[3] Acetonitrile is recommended to avoid artificial oxidation of this compound.[7]

-

Method B (Trichloroacetic Acid - for Neopterin only): To 100 µL of serum, add 50 µL of 15% (w/v) trichloroacetic acid. Vortex and centrifuge at 10,600 x g for 10 minutes at 4°C. The supernatant is used for analysis.[5]

-

HPLC Analysis of Neopterin

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8][15]

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 99:1 v/v).[5][8] A buffer such as ammonium formate (e.g., 20 mM, pH 3.0) can also be used.[15]

-

Detection: Fluorescence detection with excitation at 353 nm and emission at 438 nm.[5][8]

-

Quantification: Based on a calibration curve prepared with external standards.

Analysis of Total Neopterin (Neopterin + this compound)

Since this compound is not fluorescent, its quantification relies on its oxidation to the highly fluorescent neopterin.[7]

-

Oxidation Step: To a prepared sample supernatant, add an acidic iodine solution (e.g., 5.4% I₂ / 10.8% KI in 1 M HCl).[3][7] Incubate in the dark for 30 minutes.

-

Reduction of Excess Iodine: Add a solution of ascorbic acid to stop the reaction and reduce excess iodine.

-

HPLC Analysis: Analyze the oxidized sample using the same HPLC conditions as for neopterin. The resulting neopterin concentration represents the "total neopterin."

-

Calculation of this compound: Subtract the neopterin concentration of the unoxidized sample from the total neopterin concentration of the oxidized sample.

Experimental Workflow Diagram

The Dual Role of this compound: Precursor and Antioxidant

While serving as the immediate precursor to neopterin, this compound has significant biological activity as a potent antioxidant.[9] It can effectively scavenge a variety of reactive oxygen species, thereby protecting cells from oxidative damage.[7] This dual role is particularly relevant in the context of inflammation, where activated macrophages produce both this compound and ROS. The production of this compound may represent a self-protective mechanism for macrophages operating in a pro-oxidative environment.[9] The ratio of this compound to neopterin can therefore provide a more nuanced picture of the interplay between cellular immune activation and oxidative stress than the measurement of neopterin alone.[6]

Conclusion

The conversion of this compound to neopterin is a pivotal step in a biochemically and clinically significant pathway. Understanding the regulation of this pathway, from the IFN-γ-mediated induction of GTP cyclohydrolase I to the non-enzymatic oxidation of this compound, is essential for interpreting neopterin levels as a biomarker. The distinct biological activities of this compound as both a precursor and an antioxidant underscore the importance of measuring both analytes to gain a comprehensive understanding of the immune-inflammatory status. The detailed experimental protocols provided in this guide offer a robust framework for researchers and clinicians to accurately quantify these important molecules, paving the way for further insights into their roles in health and disease and their potential as therapeutic targets.

References

- 1. Interferon-gamma enhances biosynthesis of pterins in peripheral blood mononuclear cells by induction of GTP-cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interferon- Gamma- Inducible Guanosine Triphosphate Cyclohydrolase 1 (GTP-CH1) Pathway Is Associated with Frailty in Egyptian Elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Upregulation of the canonical signaling pathway of interferon-gamma is associated with glioblastoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of an enhancer region for immune activation in the human GTP cyclohydrolase I gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HPLC Method for Analysis of Neopterin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of 7,8-Dihydroneopterin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 7,8-dihydroneopterin (H2Nep) is a pteridine derivative secreted by macrophages and monocytes upon stimulation with interferon-gamma (IFN-γ).[1] While its oxidized form, neopterin, is a well-established clinical marker of immune activation and inflammation, this compound itself is a potent antioxidant.[2][3] This document provides a comprehensive technical overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways. It functions as a radical scavenger and a chain-breaking antioxidant, offering protection against oxidative damage in various biological contexts, particularly through the inhibition of low-density lipoprotein (LDL) oxidation.[1][3] However, its activity can be complex, exhibiting pro-oxidative behavior under specific conditions.[4] This guide synthesizes current knowledge to serve as a resource for professionals engaged in antioxidant research and therapeutic development.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through several primary mechanisms, primarily involving direct radical scavenging and the inhibition of lipid peroxidation.

Direct Radical Scavenging

This compound is a highly effective scavenger of various reactive oxygen species (ROS). It has been shown to react with and neutralize superoxide radicals, peroxyl radicals, and hydroxyl radicals.[2][3][5] Electron spin resonance (ESR) studies have demonstrated that in the presence of this compound, the ESR signal from radical species can be reduced by 30% to 90%.[5][6] The scavenging reaction leads to the oxidation of this compound, forming neopterin or 7,8-dihydroxanthopterin depending on the specific oxidant it reacts with.[3][7] For instance, scavenging of superoxide appears to primarily generate neopterin, whereas reactions with hydroxyl and peroxyl radicals yield 7,8-dihydroxanthopterin as the major product.[3]

Inhibition of Lipid Peroxidation

A key feature of this compound is its ability to act as a potent chain-breaking antioxidant, which is particularly evident in its capacity to inhibit the oxidation of low-density lipoprotein (LDL).[1] It effectively increases the lag time of LDL oxidation mediated by copper ions (Cu++) or peroxyl radical generators like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1] This protective effect is achieved by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[1] This function is crucial, as oxidized LDL is a key factor in the development of atherosclerosis. Furthermore, this compound has been shown to protect monocyte-like cells from the toxicity of oxidized LDL.[8]

Dual Pro-oxidant and Antioxidant Role

The function of this compound is context-dependent. While it effectively inhibits the oxidation of native LDL, it can switch to a pro-oxidative role when interacting with already minimally or moderately oxidized LDL.[4] In the presence of copper ions, this compound can enhance the formation of conjugated dienes in pre-oxidized LDL.[4] Additionally, in solutions containing iron, this compound can participate in reactions that generate superoxide and hydroxyl radicals, potentially by regenerating ferrous iron (Fe²⁺) from its ferric form (Fe³⁺), which then participates in Fenton-type reactions.[9]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified in various experimental systems. The following tables summarize key findings.

Table 1: Radical Scavenging Activity

| Radical Species | Assay Method | Rate Constant / Effect | Reference |

|---|---|---|---|

| Superoxide (O₂⁻) | ESR Spin Trapping | 1 x 10³ M⁻¹s⁻¹ | [5][6] |

| Peroxyl (ROO•) | ESR Spin Trapping | 1 x 10⁷ M⁻¹s⁻¹ | [5][6] |

| General Radicals | ESR Spin Trapping | 30-90% reduction in ESR signal |[5][6] |

Table 2: Inhibition of LDL and Linoleate Oxidation

| System | Oxidant | Method | Key Finding | Reference |

|---|---|---|---|---|

| Low-Density Lipoprotein (LDL) | Cu²⁺ | Conjugated Diene Formation | Dose-dependent increase in lag time | [1] |

| Low-Density Lipoprotein (LDL) | AAPH | Conjugated Diene Formation | Dose-dependent increase in lag time | [1] |

| Linoleate | AAPH | Oxidation Inhibition | Potent inhibition observed | [1] |

| Native LDL | Cu²⁺ | Conjugated Dienes, Electrophoretic Mobility | Effective inhibition of oxidation |[4] |

Table 3: Cellular Antioxidant Effects in THP-1 Monocytes

| Condition | Parameter | Measurement | Result | Reference |

|---|---|---|---|---|

| IFN-γ Stimulation | Extracellular Pterins | HPLC | Increased from 0 to 16 nM | [10][11] |

| IFN-γ Stimulation | Intracellular Pterins | HPLC | Increased from 0.21 to 1.69 nmol/mg protein | [10][11] |

| Exogenous H2Nep | Cell-Mediated LDL Oxidation | Electrophoretic Mobility, α-tocopherol loss | Inhibition at low micromolar concentrations |[10][11] |

Biological Pathways and Workflows

Biosynthesis of this compound

In macrophages, the synthesis of this compound is initiated by the cytokine interferon-gamma (IFN-γ). IFN-γ upregulates the enzyme GTP cyclohydrolase I, which converts guanosine triphosphate (GTP) into this compound triphosphate.[7][8] Non-specific phosphatases then cleave the phosphate groups to yield free this compound.[7][8]

Caption: Biosynthesis pathway of this compound in IFN-γ-stimulated macrophages.

Antioxidant Mechanisms of Action

This compound functions as a versatile antioxidant. It directly scavenges multiple reactive species and acts as a chain-breaking antioxidant to prevent lipid peroxidation, which in turn protects cells from oxidative damage. Its oxidation yields different products depending on the specific ROS encountered.

Caption: Antioxidant actions of this compound against ROS and lipid peroxidation.

The Keap1-Nrf2 Antioxidant Response Pathway

While direct activation by this compound is not fully elucidated, the Keap1-Nrf2 pathway is a central regulator of cellular antioxidant defenses and is relevant to any discussion of antioxidant mechanisms.[12] Under oxidative stress, Nrf2 is released from Keap1-mediated repression, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, such as those for heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12][13]

Caption: The Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

Cell-based assays are critical for evaluating the efficacy of antioxidants in a biological context. The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.[14]

Caption: A generalized workflow for a cell-based antioxidant activity (CAA) assay.

Detailed Experimental Protocols

LDL Oxidation Assay

This assay measures the ability of a compound to inhibit the copper- or AAPH-induced oxidation of low-density lipoprotein.

-

Objective: To determine the chain-breaking antioxidant activity of this compound.

-

Materials: Human LDL, phosphate-buffered saline (PBS), CuSO₄ solution, AAPH solution, this compound, UV/Vis spectrophotometer.

-

Protocol:

-

Isolate human LDL by ultracentrifugation.

-

Dialyze LDL against PBS to remove any contaminating antioxidants (e.g., EDTA).

-

Prepare reaction mixtures in quartz cuvettes containing LDL (e.g., 50-100 µg/mL) in PBS.

-

Add varying concentrations of this compound to the test cuvettes. A control cuvette will contain only LDL and PBS.

-

Initiate the oxidation reaction by adding a solution of CuSO₄ (final concentration ~5-10 µM) or AAPH (final concentration ~1-5 mM).

-

Immediately place the cuvettes in a spectrophotometer with a temperature-controlled multi-cell holder (37°C).

-

Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm continuously for several hours.

-

Data Analysis: Determine the length of the lag phase (the time before rapid oxidation begins). A longer lag phase in the presence of this compound indicates antioxidant activity.[1][4]

-

Electron Spin Resonance (ESR) Spin Trapping

This technique provides direct evidence of radical scavenging by detecting and quantifying short-lived free radicals.

-

Objective: To measure the rate constants for the reaction between this compound and specific free radicals.

-

Materials: this compound, a radical generating system (e.g., xanthine/xanthine oxidase for superoxide), a spin trap (e.g., DMPO - 5,5-dimethyl-1-pyrroline-N-oxide), ESR spectrometer.

-

Protocol:

-

Prepare a reaction mixture containing the radical generating system and the spin trap DMPO in a buffer solution. This will form a relatively stable radical adduct (e.g., DMPO-OOH for superoxide) that is detectable by ESR.

-

Record the ESR spectrum of the DMPO-radical adduct as a control measurement.

-

Prepare a second reaction mixture that also includes this compound.

-

Record the ESR spectrum of this new mixture under the same conditions.

-

Data Analysis: Compare the signal intensity of the DMPO-radical adduct in the presence and absence of this compound. A decrease in signal intensity indicates that this compound is scavenging the free radicals before they can be trapped by DMPO. The rate constant can be determined through competition kinetics.[5][6]

-

Cell-Based Antioxidant Activity (CAA) Assay

This assay evaluates the antioxidant capacity of a compound within a cellular environment, accounting for bioavailability and metabolism.[14][15]

-

Objective: To quantify the intracellular antioxidant activity of this compound.

-

Materials: A suitable cell line (e.g., THP-1, U937, or HepG2), cell culture medium, 96-well black-walled plates, 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe, a radical initiator (e.g., AAPH), this compound, fluorescence plate reader.

-

Protocol:

-

Seed cells in a 96-well black-walled plate and culture until they form a confluent monolayer.

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with the DCFH-DA probe (e.g., 25 µM) and varying concentrations of this compound for approximately 1 hour. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Wash the cells again with PBS to remove the probe and compound from the medium.

-

Add the radical initiator AAPH to induce intracellular ROS production.

-

Immediately place the plate in a fluorescence reader. ROS will oxidize DCFH to the highly fluorescent DCF.

-

Measure the fluorescence emission (e.g., at 535 nm) with excitation at ~485 nm every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve from the fluorescence kinetics plot. Compare the values for cells treated with this compound to the untreated control. A reduction in fluorescence indicates that this compound is scavenging intracellular ROS.[14][15]

-

Conclusion and Future Perspectives

This compound is a biologically significant antioxidant produced during the innate immune response. Its ability to scavenge a range of reactive oxygen species and potently inhibit lipid peroxidation underscores its protective role in inflammatory environments. The quantitative data confirm its high reactivity, particularly with peroxyl radicals, making it an efficient chain-breaking antioxidant. However, the discovery of its context-dependent pro-oxidant activities highlights the complexity of its biological function and warrants further investigation.

For drug development professionals, this compound represents an intriguing endogenous molecule. Future research should focus on elucidating its direct interactions with cellular signaling pathways, such as the Nrf2 and MAPK pathways, and exploring its therapeutic potential in conditions characterized by high oxidative stress, such as atherosclerosis and neurodegenerative diseases. Understanding the precise conditions that govern its switch from an antioxidant to a pro-oxidant will be critical for harnessing its beneficial properties while avoiding potential adverse effects.

References

- 1. 7,8 Dihydroneopterin inhibits low density lipoprotein oxidation in vitro. Evidence that this macrophage secreted pteridine is an anti-oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neopterin formation through radical scavenging of superoxide by the macrophage synthesised antioxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]